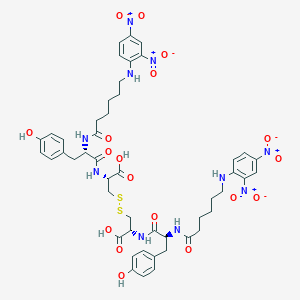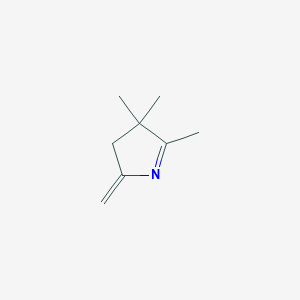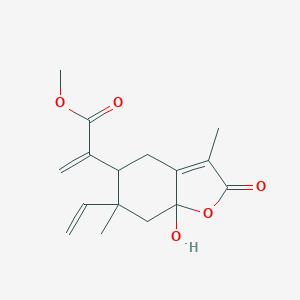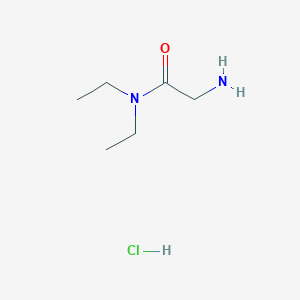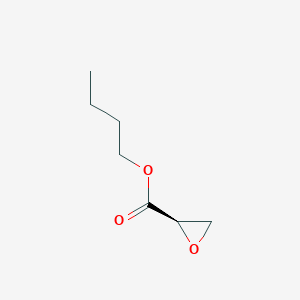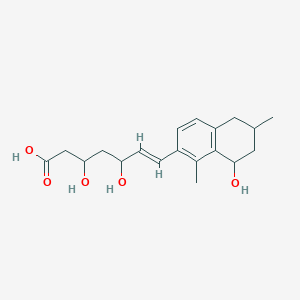
2-methyl-4-prop-2-enoxypentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-2-methyl-2-pentanol is an organic compound with the molecular formula C9H18O2. It is a versatile chemical used in various industrial and research applications due to its unique structural properties, which include an allyloxy group and a hydroxyl group attached to a pentanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-methyl-2-pentanol typically involves the reaction of 2-methyl-2-pentanol with allyl bromide in the presence of a base such as sodium hydride (NaH) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-2-pentanol is replaced by the allyloxy group.
Industrial Production Methods
On an industrial scale, the production of 4-(Allyloxy)-2-methyl-2-pentanol can be optimized by using phase transfer catalysis (PTC) to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the temperature is carefully controlled to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The allyloxy group can be reduced to form a saturated ether.
Substitution: The allyloxy group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(Allyloxy)-2-methyl-2-pentanone or 4-(Allyloxy)-2-methyl-2-pentanal.
Reduction: 4-(Propoxy)-2-methyl-2-pentanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
4-(Allyloxy)-2-methyl-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-2-methyl-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The allyloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyloxy-2-hydroxybenzophenone: Used in polymer grafting to improve electrical properties.
1-Allyloxy-4-methoxybenzene: Studied for its microwave-assisted Claisen rearrangement reactions.
4-Allyl-2-methoxyphenol (Eugenol): Known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-(Allyloxy)-2-methyl-2-pentanol is unique due to its combination of an allyloxy group and a hydroxyl group on a pentanol backbone, which imparts distinct chemical reactivity and versatility in various applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
102840-52-8 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methyl-4-prop-2-enoxypentan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-5-6-11-8(2)7-9(3,4)10/h5,8,10H,1,6-7H2,2-4H3 |
Clé InChI |
MGRZRZNDZICCBJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCC=C |
SMILES canonique |
CC(CC(C)(C)O)OCC=C |
Synonymes |
4-(Allyloxy)-2-methyl-2-pentanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


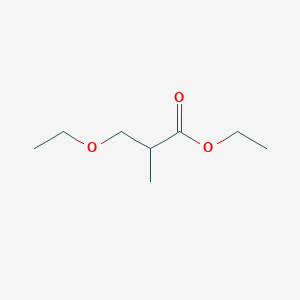
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)
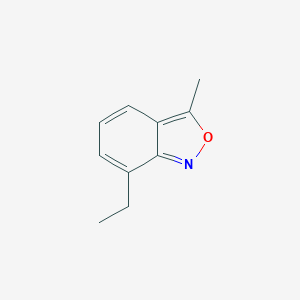
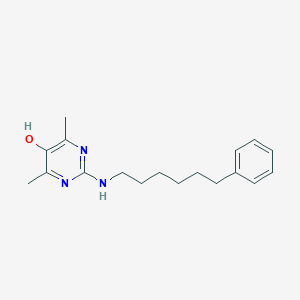
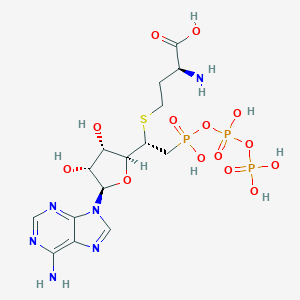
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
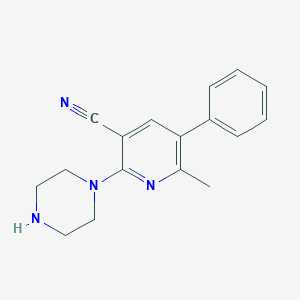
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
